2',6'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone
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Overview
Description
2’,6’-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone is an organic compound with the molecular formula C17H15F3O It is a derivative of propiophenone, characterized by the presence of trifluoromethyl groups on the phenyl ring and methyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Starting Materials: 2,6-dimethylbenzene (xylene) and 3,4,5-trifluorobenzoyl chloride.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Dichloromethane (CH2Cl2) or another suitable non-polar solvent.
Reaction Conditions: The reaction is typically carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic compound to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 2’,6’-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone may involve continuous flow reactors to ensure better control over reaction conditions and scalability. The use of automated systems allows for precise temperature control and efficient mixing of reactants, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’,6’-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with nucleophiles replacing fluorine atoms.
Scientific Research Applications
2’,6’-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’,6’-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2’,6’-Dimethyl-3-(3,4-difluorophenyl)propiophenone
- 2’,6’-Dimethyl-3-(3,5-difluorophenyl)propiophenone
- 2’,6’-Dimethyl-3-(4-fluorophenyl)propiophenone
Uniqueness
2’,6’-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly alters its chemical properties compared to similar compounds with fewer fluorine atoms. This trifluoromethyl substitution enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O/c1-10-4-3-5-11(2)16(10)15(21)7-6-12-8-13(18)17(20)14(19)9-12/h3-5,8-9H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHZQAUNBDRQJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)CCC2=CC(=C(C(=C2)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645014 |
Source
|
Record name | 1-(2,6-Dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-06-8 |
Source
|
Record name | 1-(2,6-Dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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